BI-3406 -

BI-3406

Catalog Number: EVT-261867
CAS Number:
Molecular Formula: C23H25F3N4O3
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-3406, chemically known as N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, is a potent and selective small-molecule inhibitor of Son of Sevenless 1 (SOS1). [, , , , , , , , , , , , , , , , , , , ] SOS1 is a guanine nucleotide exchange factor (GEF) that promotes the activation of RAS proteins, which are key regulators of cell growth, proliferation, and survival. [, , , , , , , , , , , , , , , , , , , ] BI-3406 specifically inhibits the interaction between SOS1 and KRAS, a member of the RAS family frequently mutated in various cancers. [, , , , , , , , , , , , , , , , , , , ] As a research tool, BI-3406 is used to investigate the role of the SOS1-KRAS signaling pathway in cancer development and progression, as well as to explore its therapeutic potential.

Molecular Structure Analysis

BI-3406 is a tetracyclic quinazoline derivative that binds to the catalytic domain of SOS1, preventing its interaction with KRAS-GDP. [, , , , ] Its molecular structure features a quinazoline core, a tetrahydrofuran ring, and a trifluoromethyl group. [, ] The specific interactions between BI-3406 and the SOS1 protein have been investigated using X-ray crystallography, revealing key binding interactions and aiding in the development of structure-activity relationships. [, ]

Mechanism of Action

BI-3406 functions by binding to the catalytic domain of SOS1, a guanine nucleotide exchange factor (GEF) responsible for activating KRAS. [, , , ] This binding prevents the interaction between SOS1 and KRAS-GDP, thereby inhibiting the exchange of GDP for GTP on KRAS. [, , , ] As a consequence, KRAS remains in its inactive, GDP-bound state, suppressing downstream signaling through the MAPK pathway, which is crucial for regulating cell proliferation, survival, and differentiation. [, , , , ]

Physical and Chemical Properties Analysis

While the provided papers highlight BI-3406's oral bioavailability, they lack specific details regarding its physicochemical properties such as melting point, boiling point, solubility, logP, and other relevant parameters. [, , , ] Such information is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and for optimizing its formulation and delivery.

Applications
  • KRAS-driven cancer treatment: Studies have demonstrated the therapeutic potential of BI-3406 in various KRAS-mutated cancers, including pancreatic, colorectal, and non-small cell lung cancers. [, , , , , , , , , , , , , , , , , , , ]
  • Overcoming resistance to KRASG12C inhibitors: BI-3406 has shown promise in enhancing the efficacy and delaying resistance to KRASG12C inhibitors, a newer class of targeted therapies. [, , , , , ]
  • Combination therapies: Researchers are exploring the use of BI-3406 in combination with other targeted therapies, such as MEK inhibitors, SHP2 inhibitors, and chemotherapy agents, to achieve synergistic anti-tumor effects. [, , , , , , , , , , , , , , , ]
  • Understanding mechanisms of resistance: BI-3406 is being used to study the mechanisms underlying resistance to SOS1 and KRASG12C inhibitors, which is crucial for developing more effective treatment strategies. [, , , , , , ]
  • Investigating SOS1 biology: BI-3406 serves as a valuable tool for elucidating the role of SOS1 in various cellular processes, including cell signaling, proliferation, and differentiation. [, ]
Future Directions
  • Clinical development: BI-3406 is currently being evaluated in clinical trials to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy in patients with advanced KRAS-mutated cancers. []
  • Developing next-generation SOS1 inhibitors: Researchers are working to develop more potent and selective SOS1 inhibitors with improved drug-like properties. [, ]
  • Exploring the role of SOS2: Further investigation into the role of SOS2 in KRAS signaling and its potential as a therapeutic target is warranted, particularly in the context of SOS1 inhibition. [, ]

BI 1701963

  • Compound Description: BI 1701963 is a potent and selective, orally bioavailable SOS1::KRAS inhibitor. Like BI-3406, it binds to the catalytic domain of SOS1, preventing the interaction with KRAS-GDP. It exhibits activity on a broad spectrum of KRAS alleles, including G12D/V/C and G13D. [] BI 1701963 is the first SOS1::KRAS inhibitor to enter clinical trials, evaluated alone and in combination with a KRAS inhibitor, a MAPK inhibitor, or chemotherapeutics. []
  • Relevance: BI 1701963 is closely related to BI-3406, both structurally and functionally, and is considered a clinical candidate developed from the earlier BI-3406 research. []

AMG510 (Sotorasib)

  • Compound Description: AMG510 is a first-in-class, FDA-approved KRAS G12C inhibitor used to treat non-small cell lung cancer (NSCLC). [] It directly targets the KRAS G12C mutation. []
  • Relevance: AMG510 targets the same pathway as BI-3406 but through a different mechanism (direct KRAS inhibition vs. SOS1::KRAS interaction inhibition). Combining AMG510 with BI-3406 has shown promise in preclinical studies, enhancing the anti-tumor response and addressing intrinsic and acquired resistance to KRASG12C inhibitors. [, , ]

MRTX849

  • Compound Description: MRTX849 is a KRAS G12C inhibitor. []
  • Relevance: Similar to AMG510, MRTX849 targets the same pathway as BI-3406 but acts directly on KRAS G12C. []
  • Compound Description: Trametinib is a clinically used MEK1/2 inhibitor. [, , , , , ]
  • Relevance: Trametinib acts downstream in the same pathway as BI-3406. Combining BI-3406 with Trametinib has demonstrated synergistic anti-tumor activity in preclinical models by more effectively blocking the MAPK pathway. [, , , , ]

Buparlisib

  • Compound Description: Buparlisib is a pan-class I PI3K inhibitor. []
  • Relevance: Buparlisib acts on the PI3K pathway, which can be activated downstream of KRAS. Combining BI-3406 with buparlisib and trametinib showed synergistic antitumor effects in some PDAC cell lines. []

MRTX-1257

  • Compound Description: MRTX-1257 is a KRAS G12C inhibitor. []
  • Relevance: Similar to AMG510 and MRTX849, MRTX-1257 acts directly on KRAS G12C, in contrast to BI-3406's focus on SOS1. []

TNO-155

  • Compound Description: TNO-155 is a SHP2 inhibitor. [, ]
  • Relevance: TNO-155 inhibits SHP2, a protein involved in RAS activation. It has shown synergistic activity with BI-3406 and other RAS pathway inhibitors in preclinical models. [, ]

Afatinib

  • Compound Description: Afatinib is an EGFR inhibitor. []
  • Relevance: Afatinib acts upstream of BI-3406 in the EGFR/KRAS signaling pathway. The combination of afatinib and BI-3406 has demonstrated in vivo efficacy against KRASG13D mutant colorectal tumor cells. []

VUBI-1

  • Compound Description: VUBI-1 is an optimized SOS1 agonist that shows activity against tumor cells by destructive overactivation of cellular signaling. []
  • Relevance: VUBI-1 and BI-3406 both target SOS1 but with opposite mechanisms: VUBI-1 activates SOS1, while BI-3406 inhibits it. VUBI-1 was used to develop a proteolysis-targeting chimera (PROTAC) that induces SOS1 degradation. []

dBET6

  • Compound Description: dBET6 is a BET inhibitor. []
  • Relevance: dBET6 targets BRD3, which was found to be upregulated in BI-3406-resistant pancreatic cancer models. Combining dBET6 with BI-3406 and trametinib showed synergistic effects in preclinical pancreatic cancer models. []

BI 894999

  • Compound Description: BI 894999 is a BET inhibitor. []
  • Relevance: Similar to dBET6, BI 894999 targets BRD3 and showed promising results when combined with BI-3406 and trametinib in preclinical pancreatic cancer models. []

MRTX1133

  • Compound Description: MRTX1133 is a KRASG12D inhibitor. []
  • Relevance: MRTX1133 directly targets KRAS G12D, unlike BI-3406. Combining MRTX1133 with BET inhibitors showed synergistic effects in preclinical pancreatic cancer models, highlighting potential combination strategies. []

Compound 13c

  • Compound Description: Compound 13c is a potent, orally bioavailable SOS1 inhibitor structurally related to BI-3406, featuring a seven-membered ring replacing the third ring in the tetracyclic quinazoline core. [] It exhibited a favorable pharmacokinetic profile and strong tumor suppression in preclinical models. []
  • Relevance: Compound 13c represents a structurally optimized analog of BI-3406 with improved drug-like properties and reduced risk of drug-drug interactions. []

Compound 37

  • Compound Description: Compound 37 is an orally bioavailable tetra-cyclic quinazoline derivative designed as an improved scaffold for inhibiting the SOS1-KRAS interaction. It demonstrated enhanced oral drug exposure and longer half-life than BI-3406 in preclinical studies. []
  • Relevance: Compound 37 represents a structurally optimized analog of BI-3406 with improved pharmacokinetic properties and potential for enhanced efficacy. []

Compound 8u

  • Compound Description: Compound 8u is a pyrido[2,3-d]pyrimidin-7-one derivative designed as a potent SOS1 inhibitor. It displayed comparable activity to BI-3406 in biochemical and cellular assays. []
  • Relevance: Compound 8u represents a structurally distinct SOS1 inhibitor with similar potency to BI-3406 and promising synergistic effects with other KRAS inhibitors. []

HH100937

  • Compound Description: HH100937 is a potent and selective SOS1 inhibitor that disrupts the interaction between SOS1 and wild-type KRAS or KRAS mutants (G12C, G12D, G12V). [] It demonstrated superior activity to BI-3406 and MTRX0902 in preclinical models. []
  • Relevance: HH100937 represents a structurally distinct SOS1 inhibitor with improved potency compared to BI-3406 and potential for synergistic efficacy with other KRAS/MAPK therapies. []

Properties

Product Name

BI-3406

IUPAC Name

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine

Molecular Formula

C23H25F3N4O3

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1

InChI Key

XVFDNRYZXDHTHT-PXAZEXFGSA-N

SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC

Solubility

Soluble in DMSO

Synonyms

BI-3406; BI 3406; BI3406;

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.